molecular formula C9H9BrN2O B1379968 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1368131-86-5

7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B1379968
CAS RN: 1368131-86-5
M. Wt: 241.08 g/mol
InChI Key: XVTZCPRZOULUOC-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (BMQ) is an organic compound belonging to the quinoxaline family, which is a class of heterocyclic compounds containing a six-membered ring of two nitrogen atoms and four carbon atoms. BMQ has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. It is also used as a reagent in organic synthesis. In

Scientific Research Applications

  • Antitumor Activity : A closely related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited significant antitumor activity, inhibiting tumor growth in mice. This compound and its analogues, sharing a similar scaffold, act as tubulin-binding tumor-vascular disrupting agents, targeting blood vessels in tumors (Cui et al., 2017).

  • Heterocyclic Compound Synthesis : The compound's derivatives have been used in the synthesis of novel heterocyclic products, indicating its utility in organic chemistry and potential pharmaceutical applications (Hikem-Oukacha et al., 2011).

  • Fluorogenic Substrate for Enzymes : Derivatives of 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one have been synthesized as potential substrates for horseradish peroxidase, an enzyme used in various biochemical assays (Li & Townshend, 1997).

  • Synthetic Chemistry and Reactivity : The compound and its derivatives have been a focus in studies exploring the synthesis of various chemical structures and understanding their reactivity, which is crucial for developing new chemical entities (Schöneboom et al., 2003).

  • Regioselective Synthesis : Research has been conducted on the regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, indicating the compound's importance in selective chemical synthesis, which is vital in drug development and material science (Dobiáš et al., 2017).

  • Synthesis of Pyrroloquinoxalinones : The compound has been used in the synthesis of pyrroloquinoxalinones via a multi-component reaction, demonstrating its versatility in complex organic synthesis (Choi & Coldham, 2019).

  • NMDA Receptor Antagonists : Alkyl- and alkoxy-substituted derivatives of 1,4-dihydroquinoxaline-2,3-diones, related to the compound , have been explored as antagonists for the NMDA receptor, indicating potential applications in neuroscience and pharmacology (Cai et al., 1997).

properties

IUPAC Name

7-bromo-4-methyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTZCPRZOULUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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